3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine
Overview
Description
“3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” is a chemical compound with the molecular formula C12H7ClF3NO . It is a halogenated pyridine derivative and a fluorinated building block . This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine”, have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds often involves complex chemical reactions .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a phenoxy group . The InChI code for this compound is 1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” include a molecular weight of 273.64 . It is a solid or liquid at room temperature and should be stored in a dry, sealed environment .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including “3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine”, are widely used in the agrochemical industry . They play a crucial role in protecting crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals, demonstrating the versatility of TFMP derivatives .
Synthesis of Trifluoromethylpyridyllithiums
“3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine” can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These compounds are useful intermediates in various chemical reactions .
Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of compounds consisting of metal ions or clusters coordinated to organic ligands. “3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine” can be used in the synthesis of MOFs .
Materials Science Applications
“3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine” can also be used as a precursor for making various materials such as polymers, dyes, and liquid crystals . Its pyridine ring can serve as a functional group for attaching other molecules, and its chloro and trifluoromethyl groups can improve the solubility and stability of the final products .
Synthesis of Methiodide Salts
Methiodide salts are used in various chemical reactions. “3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine” can be used in the synthesis of these salts .
Production of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Safety and Hazards
The safety information for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The future directions for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Biochemical Pathways
It’s worth noting that compounds with a -cf3 group have been associated with the inhibition of the reverse transcriptase enzyme .
Result of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency .
properties
IUPAC Name |
3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQIWDOKUTRBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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